Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring The trifluoromethyl group attached to the pyrrole ring enhances its chemical stability and biological activity
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit specific enzymes or receptors
Biochemical Pathways
Similar compounds have been found to affect certain biochemical pathways . More research is needed to elucidate the exact pathways this compound affects and their downstream effects.
Pharmacokinetics
Some information about the compound’s pharmacokinetics can be inferred from similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetoacetate in the presence of a base can yield the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Fluoropyridines: Known for their unique physical, chemical, and biological properties.
Uniqueness
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate stands out due to its fused pyridine-pyrrole structure and the presence of a trifluoromethyl group, which imparts enhanced stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-2-3-14-8(5)15-4-6(7)10(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPUPUYHVWZLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135801 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-80-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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